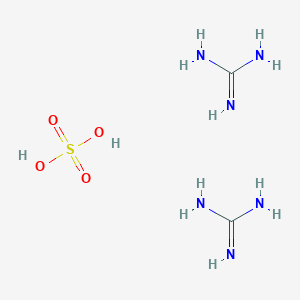

guanidine;sulfuric acid

Description

Academic Significance of Guanidine (B92328) in Diverse Chemical and Environmental Contexts

Guanidine (CH₅N₃) is a crystalline, strongly basic organic compound that has garnered significant academic interest due to its versatile roles in both chemical and environmental sciences. Its high gas-phase basicity (proton affinity of 239.3 kcal/mol) and planar structure make it a powerful building block and reactant in various applications.

In environmental chemistry, guanidine plays a critical role in atmospheric new-particle formation (NPF). It is exceptionally efficient at stabilizing sulfuric acid clusters, which are key precursors to atmospheric aerosols. nih.gov Research has demonstrated that guanidine can enhance the formation rate of these particles by orders of magnitude compared to other atmospheric bases like dimethylamine (B145610) (DMA) and ammonia (B1221849) (NH₃). nih.gov This is due to the formation of highly stable guanidine-sulfuric acid clusters that grow without a thermodynamic barrier. nih.govresearchgate.net At similar concentrations, guanidine can produce particle formation rates eight orders of magnitude higher than DMA. nih.gov This efficiency means that even at very low atmospheric concentrations, highly basic compounds like guanidine can be significant drivers of NPF events. nih.gov

Table 1: Comparative Efficiency of Atmospheric Bases in Sulfuric Acid-Driven New-Particle Formation

| Compound | Gas-Phase Basicity (kcal/mol) | NPF Efficiency Relative to Guanidine | Required Concentration Ratio (vs. Guanidine for same NPF rate) |

|---|---|---|---|

| Guanidine | 239.3 | 1 (Reference) | 1 |

| Dimethylamine | 214.5 | ~5 × 10⁻⁸ | >2000 |

| Ammonia | 195.4 | ~1 × 10⁻⁹ | >10,000 |

This table is generated based on data from computational studies comparing the effectiveness of different bases in stabilizing sulfuric acid clusters. nih.gov

Beyond its atmospheric role, the guanidinium (B1211019) moiety is explored in materials science and synthetic chemistry. The strong hydrogen-bonding capabilities of the guanidinium cation are utilized to direct the formation of noncentrosymmetric crystal structures. rsc.org These materials are of interest for their potential physical and nonlinear optical properties. rsc.org In synthetic organic chemistry, guanidine and its salts, including guanidinium sulfate (B86663), are used in the synthesis of other important compounds. A notable example is the production of nitroguanidine (B56551), an energetic material, which can be synthesized by the nitration of guanidine salts like guanidine sulfate or nitrate (B79036) in the presence of sulfuric acid. orgsyn.orgdtic.milrsc.orgdtic.mil Furthermore, guanidine derivatives are investigated for applications such as CO₂ capture, where their strong basicity allows for the reversible binding of carbon dioxide. acs.org

Fundamental Intermolecular Interactions within Guanidine-Sulfuric Acid Chemical Systems

The fundamental interactions within the guanidine-sulfuric acid system are dominated by a strong acid-base reaction and subsequent hydrogen bonding. As a very strong base, guanidine readily accepts a proton from sulfuric acid, a strong mineral acid. This proton transfer results in the formation of the guanidinium cation, [C(NH₂)₃]⁺, and the bisulfate (HSO₄⁻) or sulfate (SO₄²⁻) anion. copernicus.org

The resulting guanidinium sulfate salt is stabilized by a robust network of intermolecular interactions. The planar, trigonal geometry of the guanidinium cation, with its six available N-H protons, makes it an excellent hydrogen bond donor. The sulfate anion acts as a hydrogen bond acceptor. This leads to the self-assembly of these ions into highly organized and stable crystalline lattices. researchgate.net

Detailed structural analyses of guanidinium sulfate and related compounds have revealed recurring structural motifs. A common feature is the formation of six-membered rings built from the hydrogen bonding of three guanidinium cations and three sulfate anions. rsc.org These rings can then link together through additional hydrogen bonding to form extended two-dimensional sheets and three-dimensional frameworks. rsc.orgresearchgate.net Computational studies show that guanidine and sulfuric acid form extremely stable, mesh-like cluster structures characterized by high symmetry and a large number of strong intermolecular interactions between the guanidinium cations and the anions. copernicus.org This strong and highly directional hydrogen bonding is responsible for the remarkable tendency of guanidinium sulfate frameworks to crystallize in noncentrosymmetric, and often polar or chiral, space groups. rsc.org

Table 2: Crystallographic Data for a Representative Guanidinium-Sulfate Compound

| Compound | Formula | Crystal System | Space Group | a (Å) | c (Å) |

|---|---|---|---|---|---|

| Zinc Guanidinium Sulfate | Zn[C(NH₂)₃]₂(SO₄)₂ | Tetragonal | I42d | 9.515 | 14.351 |

Data from the three-dimensional X-ray analysis of zinc guanidinium sulfate. iucr.org

Properties

IUPAC Name |

guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAKTBUPMOOXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=N)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883456 | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-14-9 | |

| Record name | Guanidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisguanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB1C462BAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations of Guanidine Sulfuric Acid Compounds

Academic Production Pathways and Laboratory Synthesis Routes

The reaction of urea (B33335) with sulfamic acid or its salts represents a significant pathway for producing guanidine (B92328) sulfates, avoiding the need for high-pressure ammonia (B1221849) systems. google.com This method involves fusing urea with a member of the sulfamate (B1201201) group at elevated temperatures. The process is versatile, allowing for the use of sulfamic acid itself or various metallic and amine salts thereof. google.com

The reaction mechanism is thought to involve the initial fusion of urea and sulfamic acid to form an intermediate, ammonium (B1175870) urea sulfonate. sciencemadness.orgsciencemadness.org This compound then likely dissociates into cyanamide (B42294) and ammonium bisulfate, which subsequently react to form guanidine bisulfate. sciencemadness.orgsciencemadness.org An alternative mechanistic viewpoint suggests the primary formation of the ammonium salt of ureasulphonic acid, which then decomposes into cyanamide and ammonium sulfate (B86663), the precursors to guanidine. cdnsciencepub.com

The molar ratio of reactants and the temperature are critical parameters influencing the reaction's outcome and yield. Optimal conditions generally involve a molar ratio of approximately 1 mole of urea to 2-3 moles of the sulfamate. google.com The reaction temperature is typically maintained between 190°C and 300°C, with a more favorable range of 210°C to 250°C. google.com The nature of the final product, whether it is monoguanidine sulfate or diguanidine sulfate, can be controlled by adjusting the pH of the aqueous solution during isolation. google.com

| Reactants | Temperature (°C) | Molar Ratio (Urea:Sulfamate) | Yield (%) | Product Form | Reference |

|---|---|---|---|---|---|

| Urea + Ammonium Sulfamate | 225–245 | Not specified | 70 | Diguanidine Sulfate | google.com |

| Urea + Sulfamic Acid | 210 | 1:1.05 | 35-46.3 | Monoguanidine Sulfate | google.com |

| Urea + Sodium Sulfamate | 210 | Not specified | 32 | Guanidine Sulfate Mixture | google.com |

| Urea + Sulfamic Acid | 220 | 1:1.05 | Not specified | Guanidine Bisulfate | sciencemadness.orgsciencemadness.org |

A convenient and effective method for preparing guanidinium (B1211019) sulfate involves the reaction between urea and the product mixture derived from sulfur trioxide (SO₃) and ammonia (NH₃). oup.com This process, conducted under an ammonia atmosphere, provides good yields of the target compound. oup.com The reaction leverages the formation of ammonium sulfamate and related compounds from SO₃ and NH₃, which then react with urea. google.com

The synthesis can be performed by reacting urea with a pre-formed SO₃-NH₃ mixture. For instance, the product obtained by reacting at least 2 moles of ammonia with 1 mole of sulfur trioxide can be subsequently reacted with urea in the presence of ammonia at high temperature (300°C) and pressure (500 p.s.i.), resulting in a 66% yield of guanidine sulfamate. google.com The reaction mechanism is believed to be analogous to syntheses involving ammonium sulfamate, where it serves as the key reagent that converts urea into guanidine. cdnsciencepub.com

While some methods aim to avoid high pressures, specific syntheses for guanidine salts utilize ammonia under superatmospheric conditions to achieve high yields. A notable process involves reacting urea and ammonium sulfamate in the presence of added ammonia at pressures of at least 200 pounds per square inch (psi). google.com

In this approach, maintaining a temperature between 200°C and 330°C and an ammonia pressure from 200 to 1000 psi is crucial. google.com The molar ratio of reactants is also a key factor; a ratio of at least 2 moles of ammonium sulfamate per mole of urea is necessary to maximize the yield of guanidine sulfamate and prevent the formation of cyclic byproducts like melamine. google.com Under optimal conditions, such as reacting urea with ammonium sulfamate and ammonia at 260°C and pressures above 200 psi, yields of guanidine sulfamate can reach as high as 85%. google.com

Another high-pressure method involves heating a mixture of urea, ammonium chloride, and aluminum sulphate under ammonia pressure at 300°C. This process can achieve guanidine yields of up to 70%. cdnsciencepub.com The aluminum sulphate acts as a dehydrating agent, facilitating the conversion of urea. cdnsciencepub.com

| Primary Reactants | Additional Reagents | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Urea, Ammonium Sulfamate | Added Ammonia | 260 | >200 | 85 | google.com |

| Urea, Ammonium Sulfamate | Added Ammonia | 260-330 | 200-1000 | Not specified | google.com |

| Urea, SO₃-NH₃ Reaction Product | Added Ammonia | 300 | 500 | 66 | google.com |

| Urea, Ammonium Chloride | Aluminum Sulphate, Ammonia | 300 | Not specified | Up to 70 | cdnsciencepub.com |

Sulfuric acid plays a central role as a mediating agent in the synthesis of nitroguanidine (B56551) from guanidine salts. The most common industrial method involves the nitration of guanidinium nitrate (B79036) using concentrated sulfuric acid at low temperatures. wikipedia.orgorgsyn.org In a typical laboratory procedure, guanidine nitrate is slowly added to concentrated sulfuric acid while maintaining the temperature below 20°C. orgsyn.org The resulting mixture is allowed to stand until it becomes homogeneous, after which the nitroguanidine is precipitated by pouring the solution into ice water. orgsyn.orgscribd.com This method can produce yields of 85–90% from pure guanidine nitrate. orgsyn.org

While the nitration of guanidine nitrate is highly efficient, the direct nitration of guanidine sulfate has historically been considered to require more vigorous conditions and result in lower yields. orgsyn.org However, modern advancements have improved this pathway. Dicyandiamide can be hydrolyzed with sulfuric acid to produce guanidine sulfate, which is then nitrated to yield nitroguanidine. at.ua

A highly efficient, continuous-flow microreactor process has been developed for the nitration of a sulfuric acid solution of guanidine sulfate with nitric acid. This method allows for a very short reaction time, from seconds to minutes, and achieves high yields of 90-93% with a product melting point of 230-232°C. google.com Mechanistic studies have confirmed that the nitration of guanidine occurs at the imino nitrogen atom. cdnsciencepub.com

| Starting Material | Nitrating System | Method | Yield (%) | Reference |

|---|---|---|---|---|

| Guanidine Nitrate | Concentrated H₂SO₄ | Batch | 85-90 | orgsyn.org |

| Crude Guanidine Nitrate | Concentrated H₂SO₄ | Batch | 73-75 | orgsyn.org |

| Guanidine Sulfate | H₂SO₄ / HNO₃ | Continuous Flow Microreactor | 90-93 | google.com |

| Dicyandiamide (via Guanidine Sulfate) | H₂SO₄ / Mixed Acid | Batch | 65-84 | at.ua |

| Guanidine Nitrate | 98% H₂SO₄ | Continuous Circulation | 92 | at.ua |

Synthesis Utilizing Sulfur Trioxide-Ammonia Reaction Mixtures

General Strategies for Guanidine Derivative Synthesis

The synthesis of guanidine derivatives is broadly approached through two primary strategies: the modification of an already existing guanidine core and the construction of the guanidine moiety from non-guanidine precursors. researchgate.netresearchgate.net

The functionalization of a pre-existing guanidine unit is a significant strategy for creating a diverse library of synthetic guanidine derivatives. rsc.orgresearchgate.net This approach allows for the introduction of various functional groups onto the guanidine core, which can modulate the molecule's properties for specific applications. nih.gov Techniques often involve the alkylation or acylation of the guanidine's Nω-terminus. researchgate.net

A key method involves the use of tailor-made precursors designed for specific modifications. nih.govresearchgate.net For instance, to produce alkylated guanidines, precursors derived from N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be utilized. nih.govresearchgate.net These precursors are synthesized through a one-step alkylation reaction under Mitsunobu conditions, making a wide range of derivatives accessible from corresponding alcohols. nih.gov For acylated compounds, a suitable precursor is an acylated derivative of N-Boc-S-methylisothiourea. nih.govresearchgate.net This method allows for the modification of any peptidic guanidine group, demonstrating a strategy for functionalization via the guanidine group itself, which is crucial for biological binding processes. nih.gov

Covalent assembly represents a fundamental approach to synthesizing guanidine derivatives, constructing the core guanidine structure from suitable precursors. researchgate.net This method typically involves the reaction of an amine with an electrophilic amidine source. researchgate.net The process often proceeds through carbodiimide (B86325) intermediates. researchgate.net

Commonly used reagents for this assembly include:

Cyanamide mdpi.com

O-methylisourea hydrogen sulfate mdpi.com

S-methyl isothiouronium salts mdpi.com

Pyrazole-1-carboxamidine derivatives mdpi.com

N-protected thioureas mdpi.com

These methods are foundational for building a wide variety of guanidine compounds with diverse substitution patterns. researchgate.netresearchgate.net

Microwave-assisted chemistry has emerged as a rapid and efficient methodology for synthesizing cyclic guanidine derivatives. orientjchem.orgproquest.comnih.gov This approach facilitates the construction of the central guanidine scaffold without the need for activating agents or complex protecting group manipulations. nih.govacs.org The formation of specific substituted guanidine products can be controlled by adjusting the reaction temperature. orientjchem.orgnih.gov For example, a procedure using cyanogen (B1215507) bromide and a diamine in propanol, heated in a microwave at 120°C for 600 seconds, can produce cyclic guanidines. orientjchem.org This technique provides a fast-track access to key structures like tetrahydropyrimidin-2-ylamines. nih.gov

| Starting Materials | Reaction Time | Temperature | Yield |

|---|---|---|---|

| Alkyl diamine, Cyanogen bromide, NH3.EtOH | 10 hours | Not Specified | 60% |

| Primary amine, Cyclic thiouranium salt | 8 days | Not Specified | Not Specified |

| 2b (diamine), Cyanogen bromide | 600 seconds | 120°C | 70% |

Covalent Assembly Methodologies

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis and application of guanidine compounds, particularly in acidic media.

The synthesis of guanidine from urea and ammonium sulfamate is a significant industrial process. Mechanistic studies indicate that the reaction is not a simple dehydration of urea. cdnsciencepub.com Instead, the primary step involves the formation of the ammonium salt of ureasulphonic acid. cdnsciencepub.comcdnsciencepub.com This intermediate subsequently dissociates into cyanamide and ammonium sulfate. cdnsciencepub.comcdnsciencepub.com The cyanamide then reacts further to form guanidine in a known manner. cdnsciencepub.comcdnsciencepub.com

The fusion of equimolar amounts of urea and sulfamic acid alone yields only trace amounts of guanidine. cdnsciencepub.com A pronounced increase in yield is observed when an excess of ammonium sulfamate is used. cdnsciencepub.com The ammonium salt of ureasulphonic acid, when isolated and fused alone at 240°C, produces guanidine in a 43-45% yield, confirming its role as a key intermediate. cdnsciencepub.com Continuous process studies have achieved yields exceeding 70% by carefully controlling reactant ratios and temperature. doi.org

| Reactants (Molar Ratio) | Temperature | Yield of Guanidine | Reference |

|---|---|---|---|

| Urea : Sulfamic Acid (1:1) | Fusion | Traces | cdnsciencepub.com |

| Ammonium Salt of Ureasulphonic Acid (alone) | 240°C | 43-45% | cdnsciencepub.com |

| Urea : Ammonium Sulfamate : Ammonium Benzenesulphonate (1:1:0.75) | 240-260°C | >70% | doi.org |

The denitration of nitroguanidines in concentrated sulfuric acid is a reversible reaction. rsc.org Kinetic studies and proton magnetic resonance data support a mechanism where a diprotonated nitroguanidine species acts as the reactive intermediate. rsc.org The sites of proton addition are the nitrimino- and amino-groups. rsc.org

The reaction kinetics are complex. For instance, the denitration of 1,2-dinitroguanidine in highly acidic media (H₀ > -8) is a reversible process that yields nitroguanidine. researchgate.net At lower acidities, the compound undergoes hydrolysis to form nitrourea. researchgate.net The rate of the reversible denitration is influenced by the acid concentration. cdnsciencepub.com Studies on the nitration of guanidine and the corresponding denitration of nitroguanidine have established the kinetics of these opposing reactions in sulfuric acid. rsc.org The equilibrium is attained more rapidly in solid sulfuric acid-water mixtures compared to liquid media. core.ac.uk

| Acidity (H₀) | Reaction Type | Product |

|---|---|---|

| High Acidity (H₀ > -8) | Reversible Denitration | Nitroguanidine |

| Lower Acidity | Hydrolysis | Nitrourea |

Influence of Basicity and Proton Transfer on Reaction Pathways

The interaction between guanidine and sulfuric acid is fundamentally governed by a rapid and efficient proton transfer, a direct consequence of guanidine's exceptionally high basicity. This characteristic profoundly influences the reaction pathways, intermediates, and the stability of the resulting compounds.

Guanidine is one of the strongest neutral organic bases, with the pKa of its conjugate acid (pKaH) being approximately 13.6. vaia.comwikipedia.org This strong basicity is attributed to the remarkable resonance stabilization of the resulting guanidinium cation. wikipedia.orgresearchgate.netineosopen.org Upon protonation by an acid like sulfuric acid, the positive charge is delocalized symmetrically over the three nitrogen atoms through a Y-conjugated system of π-electrons. ineosopen.orgresearchgate.net This delocalization results in a highly stable, planar cation where the carbon-nitrogen bonds have a bond order of 4/3. wikipedia.org

The reaction pathway begins with the transfer of a proton from sulfuric acid to the imino nitrogen of guanidine. copernicus.orgcdnsciencepub.com Quantum chemical studies of heterodimers formed between guanidine and sulfuric acid confirm that the proton is fully transferred from the acid to the base, forming a stable ion pair: the guanidinium cation and the bisulfate anion. copernicus.org This intermolecular proton transfer is a critical step that dictates the subsequent formation of larger molecular clusters and solid-state structures. copernicus.orgnih.gov The process can be described as a fundamental acid-base reaction, often facilitated by a "proton shuttle" molecule like water in aqueous environments. masterorganicchemistry.com

The high basicity of guanidine and the efficiency of proton transfer significantly stabilize the initial molecular clusters formed with sulfuric acid. copernicus.orgsemanticscholar.org This stabilizing effect is far more pronounced than that observed with weaker bases such as ammonia or even moderately strong bases like dimethylamine (B145610). copernicus.org In the case of the ammonia-sulfuric acid heterodimer, for instance, no proton transfer occurs, leading to a much weaker bond. copernicus.org With dimethylamine, proton transfer does occur, but the resulting intermolecular bonds are weaker compared to the guanidine-sulfuric acid complex due to less optimal hydrogen bond angles. copernicus.org

This enhanced stability has significant implications for reaction pathways, particularly in atmospheric chemistry where guanidine-sulfuric acid clusters are pivotal in new-particle formation. acs.org Research shows that the formation of neutral clusters from guanidine and sulfuric acid proceeds without a thermodynamic barrier, leading to extremely low evaporation rates for the most stable clusters. copernicus.orgacs.org This is a direct result of the strong ionic interactions following proton transfer and the symmetrical structures that are formed. copernicus.org Consequently, guanidine can dominate particle formation events even at very low atmospheric concentrations compared to other bases. semanticscholar.orgacs.org

The influence of basicity is also critical in synthetic applications, such as the nitration of guanidine to produce nitroguanidine. In this process, guanidine is typically used in the form of guanidine sulfate or guanidine nitrate. at.ua The strong basicity of guanidine necessitates its protonation by sulfuric acid, forming the guanidinium salt. This deactivates the amine groups toward electrophilic attack by the nitronium ion (NO₂⁺), which is also generated in the sulfuric acid medium. The reaction conditions, including the concentration of sulfuric acid, are crucial for controlling the equilibrium and achieving high yields of the desired product. at.ua Studies on substituted guanidines, such as sym-tetraethylguanidine, show that while nitration is possible, the rate is slower compared to guanidine, a difference attributed to variations in basicity and steric hindrance. cdnsciencepub.com

The concept of "proton sponges," a class of superbases, is an extension of leveraging high basicity to control reaction pathways. tdl.orgrushim.ru Guanidine derivatives, particularly those with a rigid backbone like 1,8-bis(guanidino)naphthalenes, are designed to have exceptionally high basicity due to the relief of steric strain and the formation of a strong intramolecular hydrogen bond upon protonation. nih.govmdpi.com These compounds can effectively "soak up" protons from a reaction medium, thereby influencing catalytic cycles and the stability of intermediates.

Table 1: Comparison of Basicity for Guanidine and Other Bases

This table presents the pKa of the conjugate acid (pKaH) and the gas-phase basicity (GB) for guanidine and other relevant bases, illustrating guanidine's superior strength.

| Compound | pKa of Conjugate Acid (pKaH) | Gas-Phase Basicity (kcal/mol) |

| Guanidine | 13.6 vaia.comwikipedia.org | 226.9 researchgate.netsemanticscholar.org |

| Dimethylamine | 10.7 | 215.9 |

| Ammonia | 9.25 | 195.7 semanticscholar.org |

| Pyridine | 5.2 masterorganicchemistry.com | 214.1 |

| Aniline | 4.6 | 209.1 |

Note: pKaH values are in aqueous solution. Higher pKaH and GB values indicate stronger basicity.

Table 2: Research Findings on Guanidine-Sulfuric Acid Cluster Stability

This table summarizes key findings from quantum chemical simulations on the stability of clusters formed between sulfuric acid and various bases.

| Cluster System | Key Research Finding | Reference |

| Guanidine-Sulfuric Acid | Proton transfer from H₂SO₄ to guanidine is complete in the heterodimer. The resulting intermolecular bonds are strong and linear. | copernicus.org |

| Guanidine-Sulfuric Acid | Cluster growth occurs without a thermodynamic barrier. Evaporation rates are extremely low due to stable, symmetrical structures. | copernicus.orgacs.org |

| Dimethylamine-Sulfuric Acid | Proton transfer occurs, but intermolecular bonds are weaker than in the guanidine system due to less favorable bond angles (145-150°). | copernicus.org |

| Ammonia-Sulfuric Acid | No proton transfer occurs in the heterodimer. The molecules are bound by a single, weaker hydrogen bond. | copernicus.org |

| Comparative Analysis | Guanidine requires a significantly lower concentration (~2000 times less) than dimethylamine to achieve the same enhancement of molecular cluster formation. | semanticscholar.orgacs.org |

Iii. Structural Elucidation and Crystallographic Analysis of Guanidinium Sulfate Compounds

Advanced Crystallographic Techniques and Applications

Crystallographic methods provide the foundational data for comprehending the solid-state structures of guanidinium (B1211019) sulfate (B86663) and its derivatives. These techniques have enabled detailed investigations into stereochemistry, crystal symmetry, and the complex networks of interactions that define these compounds.

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for the unambiguous determination of molecular structures, including the absolute stereochemistry of chiral molecules. acs.orgnih.gov A novel and efficient technique has been developed that utilizes the crystallization of guanidinium salts of organosulfates to determine the absolute configuration of alcohols. acs.orgresearchgate.netresearchgate.net This one-pot, two-step process facilitates the formation of guanidinium organosulfate single crystals, which are then analyzed by X-ray crystallography. acs.orgresearchgate.net

The success of this method hinges on the robust and predictable hydrogen-bonding network established between the guanidinium cations and the organosulfate anions. acs.orgresearchgate.netresearchgate.net This strong interaction drives the formation of a stable crystal lattice that can incorporate a wide variety of organic alcohol substrates. acs.orgresearchgate.net The presence of sulfur atoms in the organosulfate framework provides sufficient anomalous scattering of X-rays, which is crucial for the reliable assignment of the absolute configuration of stereogenic centers within the encapsulated guest molecule. nih.gov This approach has proven highly successful, with a high rate of inclusion and successful structure refinement for a diverse range of guest molecules. acs.org

A toolkit of guanidinium organosulfonate (GS) hydrogen-bonded host frameworks has been developed for this purpose. nih.gov These frameworks can capture target molecules in a single-step crystallization process, often resulting in well-ordered structures with full occupancy and minimal disorder, making them ideal for SCXRD analysis. acs.orgnih.gov

Table 1: Application of Guanidinium Organosulfate Crystallization for Stereochemical Determination

| Feature | Description | Reference |

| Technique | Single-crystal X-ray diffraction (SCXRD) analysis of guanidinium organosulfate inclusion compounds. | acs.orgnih.gov |

| Process | A one-pot, two-step method involving the formation of an organosulfate from an alcohol, followed by crystallization with guanidinium. | acs.orgresearchgate.net |

| Driving Force | Strong and reliable hydrogen-bonding network between guanidinium and organosulfate ions. | acs.orgresearchgate.netresearchgate.net |

| Key Advantage | Enables the determination of absolute stereochemistry for chiral alcohols and other guest molecules. acs.orgacs.orgresearchgate.netresearchgate.net | acs.orgacs.orgresearchgate.netresearchgate.net |

| Success Rate | High success rate (e.g., 97% in one study) for the inclusion and structural refinement of various guest molecules. | acs.org |

A significant finding in the study of guanidinium sulfate compounds is their remarkable tendency to crystallize in noncentrosymmetric space groups. dntb.gov.uarsc.org Noncentrosymmetric structures, which lack a center of inversion, are a prerequisite for several important physical properties, including piezoelectricity, pyroelectricity, and second-harmonic generation (SHG), a nonlinear optical effect. rsc.orgresearchgate.net

The formation of these acentric structures is directed by the extensive and robust hydrogen-bonding networks within the crystals. rsc.org A common structural motif observed is the formation of six-membered rings composed of three guanidinium cations and three sulfate anions linked by hydrogen bonds. rsc.org These rings then interconnect to form extended sheets and frameworks through additional hydrogen-bonding interactions. rsc.orgresearchgate.net

The incorporation of other cations or solvent molecules into the crystal lattice can modify these guanidinium sulfate frameworks, adding to their structural diversity while often preserving the noncentrosymmetric nature of the crystal. rsc.orgresearchgate.net This provides a strategic pathway for designing new materials with tailored physical or nonlinear optical properties by leveraging the predictable hydrogen-bonding patterns of the guanidinium sulfate system. rsc.org The inherent dipole of a nonlinear organic ligand, combined with the distorted geometry of the anionic components and the parallel packing of helical chains, all contribute to the SHG activity in these materials. researchgate.net

The crystal structure of guanidinium zinc sulfate, [C(NH₂)₃]₂Zn(SO₄)₂, has been the subject of detailed crystallographic studies. iucr.orgresearchgate.net These investigations have revealed a tetragonal crystal system with the noncentrosymmetric space group I-42d. iucr.orgaip.orgresearchgate.net

The structure consists of a network of zinc and sulfate ions as its primary feature. iucr.org Each zinc ion is tetrahedrally coordinated to oxygen atoms from four different sulfate ions. iucr.org The sulfate ions, in turn, are situated on a twofold rotational axis and bridge the zinc ions. iucr.org This arrangement results in two distinct S-O bond distances within the sulfate tetrahedron: a longer bond (e.g., 1.49 Å) for the oxygen atoms coordinated to zinc and a shorter bond (e.g., 1.44 Å) for the uncoordinated oxygen atoms. iucr.org

Large single crystals of guanidinium zinc sulfate have been grown, and their structure has been redetermined with high precision. researchgate.net These studies confirm the tetragonal space group and provide precise lattice parameters. The availability of large, high-quality crystals has also enabled the investigation of other physical properties, such as vibrational spectra and nonlinear optical phenomena like stimulated Raman scattering (SRS). researchgate.net

**Table 2: Crystallographic Data for Guanidinium Zinc Sulfate ([C(NH₂)₃]₂Zn(SO₄)₂) **

| Parameter | Value | Reference |

| Crystal System | Tetragonal | iucr.orgaip.org |

| Space Group | I-42d (noncentrosymmetric) | iucr.orgaip.org |

| Cell Dimensions (a) | 9.515 Å | iucr.org |

| Cell Dimensions (c) | 14.351 Å | iucr.org |

| Formula Units per Cell (Z) | 4 | iucr.org |

| Calculated Density | 1.929 g/cm³ | iucr.org |

| Coordination | Zinc ions are tetrahedrally coordinated by oxygen atoms from sulfate groups. | iucr.org |

| S-O Bond Distances | Coordinated O: ~1.49 Å; Uncoordinated O: ~1.44 Å | iucr.org |

Investigation of Noncentrosymmetric Crystal Structures and Hydrogen Bonding Networks

Molecular Geometry, Conformation, and Ionic Structures

The intrinsic geometry and electronic distribution of the guanidinium cation are fundamental to its role in forming stable, hydrogen-bonded crystal lattices.

The guanidinium cation, [C(NH₂)₃]⁺, is characterized by a planar and highly symmetric structure. wikipedia.orgrsc.org The central carbon atom and the three nitrogen atoms lie in the same plane, resulting in a trigonal planar geometry around the carbon. scienceopen.comnih.gov The N-C-N bond angles are all close to 120°, consistent with sp² hybridization of the central carbon atom. scienceopen.comnih.gov

This planarity has been confirmed in numerous crystal structures, including those of guanidinium salts with various anions. scienceopen.comnih.govresearchgate.net For instance, in the structure of N,N,N',N'-tetramethylguanidinium tetrachloridocuprate(II), the root-mean-square (r.m.s.) deviation from the least-squares plane defined by the C1, N1, N2, and N3 atoms is exceptionally small, on the order of 0.0006 Å to 0.005 Å. scienceopen.comnih.gov This inherent planarity is a key feature that influences how the cation packs in a crystal and participates in extended hydrogen-bonding networks. researchgate.net

The high stability of the guanidinium cation is a direct consequence of electron delocalization through resonance. wikipedia.orgineosopen.org The positive charge is not localized on a single atom but is distributed evenly across the three nitrogen atoms and the central carbon atom. ineosopen.org This can be represented by three equivalent resonance structures, where the double bond is shared among the three C-N bonds. ineosopen.orgscispace.com

As a result, all three C-N bonds have an equal bond length and a partial double-bond character, with a bond order of approximately 4/3. wikipedia.orgnih.gov This delocalized π-electron system, sometimes referred to as Y-aromaticity, is similar to the cyclic aromaticity in benzene (B151609) and contributes significantly to the ion's thermodynamic stability. ineosopen.orgrsc.org This inherent stability means that the guanidinium cation exists as a stable entity in aqueous solution over a wide pH range and readily forms salts with various anions, acting as an excellent hydrogen-bond donor in crystal engineering. wikipedia.orgrsc.orgaip.org

Iv. Spectroscopic Characterization and Computational Chemical Modeling

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within guanidinium (B1211019) sulfate (B86663) and its derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy has been instrumental in characterizing the functional groups and bonding interactions within guanidinium-containing compounds. In studies of guanidinium sulfate and related metal complexes, FTIR spectra reveal key vibrational modes. For instance, in guanidinium zinc sulfate, analysis of the FTIR spectra, in conjunction with Raman data, indicates the presence of distorted SO₄²⁻ tetrahedra. nih.gov This distortion is attributed to both Zn-O-S-O-Zn bridging and extensive hydrogen bonding within the crystal structure. nih.gov The planarity of the CN₃ group in the guanidinium cation is also confirmed through these spectral studies. nih.gov

The interaction of guanidinium salts with biomolecules has also been explored using FTIR. Studies on the interaction of guanidinium salts with homopolypeptides suggest that these salts primarily interact with the polypeptide side chains rather than the backbone. google.com This information is crucial for understanding the denaturation or stabilization effects of different guanidinium salts on proteins. google.com

The following table summarizes typical FTIR absorption peaks observed in guanidinium-containing compounds, providing a reference for their structural identification.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching (H-bonding) | 3250–3100 (broad) | |

| C=N | Stretching (conjugated) | 1645 | |

| N-H...O | Stretching | 3436 | scirp.org |

| C=O | Stretching | 1721 | scirp.org |

This table presents generalized data and specific peak positions may vary based on the molecular environment.

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, offering a more complete picture of the molecular structure. In the case of guanidinium zinc sulfate, Raman spectra, alongside FTIR data, have been used to assign the fundamental vibrational modes of the guanidinium cations and sulfate anions. nih.gov The analysis of these spectra reveals the distortion of the sulfate tetrahedra, moving from a free state Td symmetry to a lower C1 symmetry due to hydrogen bonding with water molecules in hydrated crystals. researchgate.net

Resonance Raman spectroscopy has been particularly useful in studying the electronic transitions of guanidinium ions in aqueous solutions. researchgate.net These studies show a strong enhancement of a band around 1650 cm⁻¹, which is attributed to a charge transfer between the nitrogen and central carbon atoms upon electronic excitation. researchgate.net Furthermore, electronic Raman spectroscopy has been employed to investigate the electronic transitions within metal ions in guanidinium-based salts, such as the vanadium(III) hexaaqua cation in guanidinium vanadium sulfate. nih.govaip.org These studies provide detailed insights into the electronic structure and the effects of the crystal environment on the metal ion. nih.govaip.org

Electronic and Luminescence Spectroscopy

Electronic and luminescence spectroscopy techniques, including UV-Vis and fluorescence spectroscopy, are vital for probing the electronic structure and excited-state properties of guanidinium sulfate and related systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Spectral Analysis

UV-Vis spectroscopy is widely used to study the electronic transitions in guanidinium-containing compounds. The UV-Vis spectrum of a substance reveals the wavelengths at which it absorbs light, providing information about its chromophores and electronic structure. bioglobax.com For many guanidinium-based organic compounds, the presence of π bonds contributes to their nonlinear optical properties, which can be investigated using UV-Vis spectroscopy. researchgate.net

In studies of guanidinium-based crystals, UV-Vis-NIR spectroscopy is used to determine the optical transparency window and the lower cutoff wavelength. stxavierstn.edu.inaip.org For example, copper guanidinium sulfate crystals show a sharp cutoff at 330 nm and are transparent over a wide wavelength range, making them potentially useful for optoelectronic applications. stxavierstn.edu.in The optical band gap of these materials can also be calculated from their UV-Vis spectra. researchgate.netstxavierstn.edu.in

The interaction of guanidinium compounds with other molecules can also be monitored using UV-Vis spectroscopy. For instance, the binding of guanidinium derivatives to various anions has been studied by observing changes in the UV-Vis absorption spectra. raineslab.com

| Compound System | Key UV-Vis Spectral Feature | Wavelength (nm) | Significance | Reference |

| Copper Guanidinium Sulfate | Sharp cutoff | 330 | Transparency for optoelectronics | stxavierstn.edu.in |

| Guanidinium Carbonate | Lower wavelength cutoff | ~235 | Optical transparency | researchgate.net |

| Guanidine (B92328) in Acetonitrile | π→π* band | 326 (E-isomer), 273 (Z-isomer) | Photoisomerization studies | researchgate.net |

This table provides illustrative examples and spectral features can vary.

Fluorescence Spectroscopy in Guanidine-Based Systems

Fluorescence spectroscopy is a sensitive technique for studying the excited-state properties and environmental interactions of fluorescent guanidinium-based systems. While guanidinium sulfate itself is not typically fluorescent, various fluorescent guanidinium derivatives have been synthesized and characterized. mdpi.comuclm.es

These fluorescent probes often incorporate a guanidinium group as a recognition moiety for anions, with the binding event leading to a change in the fluorescence signal. mdpi.comuclm.es For example, a red-emitting polymerizable guanidinium benzoxadiazole has been developed for the fluorescent detection of glyphosate. mdpi.com The interaction of this probe with the anion results in a decrease and a bathochromic shift in both the absorption and emission spectra. mdpi.com

The fluorescence properties of guanidinium-containing molecules can be pH-sensitive. nih.gov For instance, the quantum yield of 1-guanidino-8-amino-2,7-diazacarbazole (GADAC) increases significantly at lower pH due to the protonation of an aminopyridine moiety. nih.gov This pH-dependent fluorescence makes such compounds useful as reporters in biological systems. raineslab.com

| Fluorescent System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Reference |

| Guanidinium Benzoxadiazole Probe | ~445 | ~635 | Anion sensing | mdpi.com |

| 1-Guanidino-8-amino-2,7-diazacarbazole (GADAC) | 356 | 403 | Anion binding, pH sensing | nih.govacs.org |

| Bis(guanidine) Copper Complexes | 370 | Varies | Reaction monitoring | mdpi.com |

This table highlights examples of fluorescent guanidinium systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of guanidinium compounds in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei within the molecule.

¹H NMR spectroscopy can be used to determine the number and types of protons present in a molecule, as well as their connectivity. In studies of guanidinium derivatives, ¹H NMR has been used to confirm the structure of synthesized compounds and to study their interactions with other molecules, such as anions. academie-sciences.frrsc.org For example, NMR titration experiments have been employed to determine the binding affinities of guanidinium-based receptors for oxoanions. raineslab.com

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. rsc.org In conjunction with ¹H NMR, it allows for the complete assignment of the molecular structure. academie-sciences.fr Studies on cyclic amidines and guanidines have utilized ¹³C NMR to investigate tautomerism, geometrical isomerism, and conformational changes. acs.org

The following table presents representative NMR data for a guanidinium derivative, illustrating the type of information that can be obtained.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Significance | Reference |

| ¹H | 8.549 | bs | NH protons | rsc.org |

| ¹H | 7.947 | d | Aromatic protons | rsc.org |

| ¹³C | 190.92 | - | Carbonyl carbon | rsc.org |

| ¹³C | 154.58 | - | Guanidinium carbon | rsc.org |

This is an example from a specific di(imino)guanidinium compound and values will differ for other structures. bs = broad singlet, d = doublet.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for confirming the molecular identity of compounds by measuring the mass-to-charge ratio (m/z) of their ions. In the context of guanidinium sulfate, electrospray ionization (ESI) is a particularly suitable soft ionization method. creative-proteomics.comnih.gov ESI gently generates gas-phase ions from a solution, which is crucial for analyzing ionic compounds and non-covalent complexes without causing fragmentation. creative-proteomics.com

When analyzing guanidinium sulfate, the technique can identify the constituent ions: the guanidinium cation ([C(NH₂)₃]⁺) and the sulfate anion (SO₄²⁻) or bisulfate anion (HSO₄⁻), depending on the solution's pH. However, the presence of guanidinium and sulfate salts can be problematic in the ESI-MS analysis of larger biomolecules like proteins, as they are considered interfering salts that can suppress the signal of the target analyte. creative-proteomics.comnih.govnih.gov For direct analysis of the salt itself, the mass spectrum would show a peak corresponding to the guanidinium cation. The study of ion-pair formation and clustering in the gas phase, often initiated by ESI, provides further insight into the interactions between the guanidinium and sulfate ions. rsc.orgnsf.gov High-resolution mass spectrometry (HRMS-ESI) can be used to determine the exact mass of the ions, confirming their elemental composition with high accuracy. beilstein-journals.org

Guanidination, the process of modifying lysine (B10760008) residues in proteins to homoarginine, is a technique used in proteomics to improve peptide detection in MALDI-TOF MS. nih.gov This derivatization often uses reagents like O-methylisourea hemisulfate, highlighting a practical application related to the compound's constituents. nih.gov

Specialized Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. To investigate the local environment and structural properties of diamagnetic host crystals like guanidinium aluminum sulfate hexahydrate (GASH) or guanidinium zinc sulfate (GZS), they are often doped with paramagnetic transition metal ions which act as probes. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Studies on GASH crystals doped with ions such as Cr³⁺, V³⁺, Fe³⁺, and Mn²⁺ have provided detailed information about the crystal lattice. researchgate.netchemrxiv.orgvipjiapu.comaip.orgaip.org By analyzing the EPR spectra and their angular dependence, researchers can determine the spin Hamiltonian parameters, which describe the interaction of the paramagnetic ion with the magnetic field and its local crystalline environment. researchgate.nettubitak.gov.trtubitak.gov.tr These parameters reveal the symmetry of the site occupied by the dopant ion and the nature of the electric field produced by the surrounding ligands. tubitak.gov.tr

For instance, in vanadyl (VO²⁺) doped guanidinium uranyl sulfate trihydrate, EPR studies showed that the VO²⁺ ion enters the lattice interstitially at two distinct sites. tubitak.gov.trtubitak.gov.tr In Mn²⁺-doped GZS crystals, the analysis of the hyperfine splitting constant indicated that the bonding between the Mn²⁺ ion and its surroundings is moderately ionic. researchgate.net The temperature dependence of EPR spectra in doped GASH has also been used to study phase transitions and the dynamic behavior of the crystal lattice. researchgate.netaip.org

Below is a table summarizing the findings from EPR studies on various doped guanidinium sulfate and related crystals:

| Host Crystal | Dopant Ion | Key Findings |

| Guanidinium Aluminum Sulfate Hexahydrate (GASH) | Cr³⁺ | The local structure of the [Cr(H₂O)₆]³⁺ octahedron exhibits an elongated distortion that is temperature-dependent. researchgate.net The EPR parameters have been studied based on complete energy matrices. researchgate.net |

| Guanidinium Aluminum Sulfate Hexahydrate (GASH) | V³⁺ | Electronic Raman spectra were used to probe the high-lying states of the ground term, providing insight into the dynamical Jahn-Teller effect. aip.org |

| Guanidinium Uranyl Sulfate Trihydrate (GUSTH) | VO²⁺ | The VO²⁺ ion enters the lattice interstitially at two distinguishable sites, and the resulting vanadyl complexes have nearly axial symmetry. tubitak.gov.trtubitak.gov.tr The spin-Hamiltonian parameters were determined from the EPR data. tubitak.gov.trtubitak.gov.tr |

| Guanidinium Zinc Sulfate (GZS) | Mn²⁺ | EPR spectra revealed the presence of one magnetic complex, indicating that Mn²⁺ ions substitute for Zn²⁺ sites. researchgate.net The hyperfine splitting constant suggests a moderately ionic bond. researchgate.net The angular variation of the spectra was analyzed. researchgate.net |

The guanidinium group is an excellent hydrogen-bond donor, making it a highly effective recognition motif for anions, particularly oxoanions like sulfate, in supramolecular chemistry. researchgate.netraineslab.com This property is harnessed to design fluorescent and colorimetric sensors for the selective detection and quantification of sulfate anions, even in competitive aqueous environments. researchgate.netacs.orguclm.esnih.gov

The interaction between a guanidinium-based receptor and a sulfate anion alters the photophysical properties of the receptor, leading to a measurable change in its fluorescence or absorbance spectrum. acs.orguclm.es For example, novel fluorescent sensors have been created by incorporating guanidinium motifs into fluorenyl cores. acs.orguclm.esnih.gov The complexation of a sulfate anion with a mono-guanidine derivative can cause fluorescence quenching through an internal charge-transfer process, allowing for highly sensitive detection. acs.orgnih.gov

Researchers have developed receptors that exhibit high affinity and selectivity for sulfate. acs.org A mono-guanidine derivative incorporated into a fluorenyl core demonstrated a high affinity constant for sulfate in water and a low limit of detection (LOD) of 0.10 µM. uclm.es Such sensors are significant as the quantification of sulfate in water is a persistent challenge. acs.orguclm.esnih.gov The binding affinities of these guanidinium-based receptors for various oxoanions, including sulfate and phosphate, have been quantified in water, showing their potential for biological applications. raineslab.comnih.gov

Electron Paramagnetic Resonance (EPR) Studies of Doped Crystals

Quantum Chemical and Computational Modeling Approaches

Computational chemistry plays a vital role in understanding the initial stages of atmospheric new particle formation, where molecules in the gas phase collide and form clusters. helsinki.ficopernicus.org The interaction between sulfuric acid, a key atmospheric vapor, and guanidine, a very strong base, is of significant interest because it leads to the formation of highly stable molecular clusters. helsinki.ficopernicus.orgresearchgate.net

Simulations using quantum chemical methods are employed to study the molecular-level mechanisms of cluster formation and growth. helsinki.firesearchgate.netresearchgate.netresearchgate.net These models calculate the structures and thermochemical properties (like Gibbs free energy of formation) of various (guanidine)ₓ(sulfuric acid)ᵧ clusters. helsinki.ficopernicus.orgjove.com The results indicate that the strong proton transfer from sulfuric acid to guanidine, forming a guanidinium-bisulfate ion pair, is a primary driving force for the stability of these clusters. helsinki.fi

Studies have shown that even at very low atmospheric concentrations, strong bases like guanidine can have a profound effect on sulfuric acid-driven particle formation. copernicus.orgresearchgate.net The main growth pathway often involves the addition of a (guanidinium)(bisulfate) unit to an existing cluster. researchgate.net For example, a (1G1A) cluster (one guanidine, one acid) can grow by colliding with another (1G1A) to form a (2G2A) cluster. researchgate.net These computational approaches are essential for predicting particle formation rates and understanding the role of such compounds in atmospheric chemistry. researchgate.netresearchgate.netnih.gov

Ab initio quantum chemical calculations are used to predict the geometric and vibrational properties of molecules from first principles, without empirical parameters. For guanidinium sulfate, these methods provide a detailed understanding of the molecular structure, bond lengths, bond angles, and vibrational modes. researchgate.netresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a common ab initio method used for these calculations. researchgate.netresearchgate.netnih.gov Studies have used DFT with various basis sets (e.g., 6-31++G(d,p), 6-311+G(df,dp)) to optimize the geometry of the guanidinium cation and calculate its harmonic vibrational frequencies. researchgate.netresearchgate.netbibliotekanauki.pl The calculated frequencies are then compared with experimental data from FTIR and Raman spectroscopy to make detailed assignments of the observed vibrational bands. researchgate.netresearchgate.netresearchgate.net This comparison is often aided by a potential energy distribution (PED) analysis, which describes the contribution of each internal coordinate to a given normal mode. researchgate.netresearchgate.netnih.gov

These theoretical calculations have confirmed the planar structure of the guanidinium cation and have been used to analyze the distortions of the sulfate tetrahedra in crystalline structures like guanidinium zinc sulfate, attributing them to hydrogen bonding and crystal packing forces. researchgate.net The accuracy of calculated frequencies is often improved by applying empirical scaling factors to account for systematic errors like vibrational anharmonicity and incomplete treatment of electron correlation. bibliotekanauki.plnist.gov

A summary of calculated and experimental vibrational frequencies for the guanidinium cation is presented below.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(df,dp)) researchgate.net | Experimental Frequency (cm⁻¹) (IR) researchgate.net |

| NH₂ Asymmetric Stretching | 3557 | 3328 |

| NH₂ Symmetric Stretching | 3448 | 3261, 3185 |

| CN₃ Asymmetric Degenerate Stretching | 1690 | 1678 |

| NH₂ Degenerate Scissoring | 1600 | 1582 |

Thermodynamic and Kinetic Modeling of Molecular Cluster Stability

The thermodynamic and kinetic aspects of molecular clusters formed by guanidine and sulfuric acid have been extensively investigated using quantum chemical methods and molecular cluster formation simulations. helsinki.fi Studies reveal that guanidine, a very strong organobase, interacts powerfully with sulfuric acid, leading to the formation of exceptionally stable molecular clusters. copernicus.orgsemanticscholar.org This strong interaction is primarily attributed to the proton transfer from sulfuric acid to guanidine, forming the resonantly stabilized guanidinium cation. helsinki.fi

A significant finding from computational studies is that the formation of new particles from guanidine and sulfuric acid can proceed without any thermodynamic barriers under typical atmospheric conditions. acs.orgau.dk This implies that the process is not a classical nucleation event but rather a kinetically limited cluster growth, where the limiting factor is the collision frequency between the reacting molecules. semanticscholar.orgresearchgate.net The resulting clusters are characterized by extremely low evaporation rates, a consequence of the strong intermolecular bonds formed after proton transfer and the high symmetry of the cluster structures. helsinki.fiacs.org

Quantum chemical calculations have been used to determine the Gibbs free energies of formation for various cluster compositions. The data consistently shows that clusters with an equal number of guanidine and sulfuric acid molecules (a 1:1 stoichiometry) are particularly stable. copernicus.orgacs.org The growth of these clusters often proceeds along pathways where all sulfuric acid molecules donate a proton to a base molecule, maximizing the strong intermolecular interactions between the resulting bisulfate anions and protonated guanidinium cations. semanticscholar.org

The main growth mechanism for these clusters often involves the step-by-step addition of a heterodimer (a single guanidine and a single sulfuric acid molecule). For example, a cluster of two guanidine and two sulfuric acid molecules (2G2A) is predominantly formed by the collision of two 1G1A clusters. researchgate.net This efficient, barrier-free growth mechanism makes guanidine a highly effective stabilizer in sulfuric acid-driven particle formation, capable of dominating clustering events even at concentrations significantly lower than those of weaker bases like dimethylamine (B145610) or ammonia (B1221849). copernicus.orgacs.org

Table 1: Gibbs Free Binding Energies (ΔG) for Guanidine–Sulfuric Acid Clusters This table presents the calculated Gibbs free binding energies for the formation of various neutral guanidine (G) and sulfuric acid (A) clusters at 298.15 K. The data highlights the high stability of these clusters.

| Cluster (GxAy) | ΔG (kcal/mol) |

| 1G1A | -24.48 |

| 2G1A | -34.69 |

| 1G2A | -40.16 |

| 2G2A | -57.43 |

| 3G3A | -91.07 |

Data sourced from quantum chemical calculations reported in atmospheric chemistry studies. acs.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations have provided significant insights into the intermolecular interactions and dynamic behavior of the guanidine-sulfuric acid system, particularly in aqueous solutions. These simulations complement experimental findings and thermodynamic models by offering a molecular-level view of the forces and structures that govern the system's properties.

A key finding from MD simulations of aqueous guanidinium sulfate solutions is the pronounced tendency for ions to form pairs and larger aggregates. nih.govaip.org Simulations have revealed the unexpected formation of nanometer-scale ionic clusters in these solutions, a phenomenon not observed in solutions of guanidinium with other anions like thiocyanate. nih.gov This aggregation is driven by the strong electrostatic interactions between the guanidinium cation (Gdm⁺) and the sulfate dianion (SO₄²⁻). aip.org The formation of these Gdm⁺-SO₄²⁻ ion pairs has been shown to directly influence the solution's properties, such as the surface affinity of the guanidinium ion. aip.org Because the doubly charged and strongly hydrated sulfate ion avoids the air-water interface, the ion pair it forms with guanidinium also resides deeper in the bulk of the solution. aip.org

MD simulations have also been employed to explore the self-assembly of more complex systems, such as polyguanidines, in aqueous environments. These simulations show that stronger electrostatic interaction energies, primarily hydrogen bonding, drive the aggregation process, leading to the formation of stable nanoclusters. nih.gov When modeling the formation of atmospheric clusters, configurational sampling using force fields like CHARMM is a common first step, although such force fields are not capable of simulating the crucial proton transfer reactions, which must be handled with higher-level quantum chemistry methods. researchgate.nethelsinki.fi

Furthermore, simulations have shed light on the specific nature of interactions between the planar guanidinium ion and other molecules. In studies related to protein denaturation, MD simulations have identified weak "stacking" interactions (cation-π) between the Gdm⁺ ion and planar aromatic groups, such as the indole (B1671886) side chain of tryptophan. acs.org This specific type of intermolecular interaction is crucial for understanding the broader chemical behavior of guanidinium in complex biological and chemical systems.

Table 2: Summary of Findings from Molecular Dynamics (MD) Simulations of Guanidinium Sulfate Systems This table summarizes key intermolecular phenomena observed in MD simulations of aqueous systems containing guanidinium and sulfate ions.

| Phenomenon | Description | Driving Force | Consequence | Source(s) |

| Ion Pairing | Formation of stable pairs between guanidinium (Gdm⁺) and sulfate (SO₄²⁻) ions. | Strong electrostatic attraction between the oppositely charged ions. | Decreased surface affinity of Gdm⁺; influences solution properties. | nih.govaip.org |

| Ionic Aggregation | Self-assembly of ions into mesoscopic, nanometer-scale clusters in aqueous solution. | Strong hetero-ion interactions (Gdm⁺-SO₄²⁻). | Affects the overall solution structure and denaturant properties. | nih.gov |

| Cation-π Stacking | Weak stacking interactions between the planar Gdm⁺ ion and planar aromatic rings (e.g., tryptophan). | Complementary nature of the planar structures and charge distribution. | Contributes to the mechanism of protein denaturation by guanidinium salts. | acs.org |

| Nanocluster Self-Assembly | Formation of stable nanoclusters by polyguanidine chains in aqueous solvents. | Electrostatic interactions, primarily hydrogen bonding, are significantly stronger than van der Waals forces. | Leads to the formation of stable polymeric aggregates. | nih.gov |

V. Role in Atmospheric Chemistry and Environmental Process Research

Mechanisms of New-Particle Formation (NPF)

Atmospheric new-particle formation is a critical process involving the conversion of gas-phase precursors into aerosol particles. Sulfuric acid is a key precursor, but its ability to form stable clusters alone is often insufficient under typical atmospheric concentrations. The presence of stabilizing compounds, such as bases, is crucial. helsinki.fi

Guanidine (B92328) has been identified as a highly efficient stabilizer in the sulfuric acid-driven formation of new particles. figshare.comacs.orgnih.gov Its exceptional ability stems from the very strong interaction between guanidine and sulfuric acid molecules. helsinki.fi This interaction leads to the formation of molecular clusters with extremely low evaporation rates, a critical factor for their survival and growth. helsinki.fifigshare.com The stability of these guanidine-sulfuric acid clusters is largely attributed to complete proton transfer from the acid to the base and the formation of highly symmetrical cluster structures. helsinki.fifigshare.com

Quantum chemical studies have shown that the formation of clusters from guanidine and sulfuric acid can proceed without any thermodynamic barriers under studied conditions, meaning the process is kinetically limited. figshare.comacs.orgresearchgate.net The resulting clusters tend to grow with a composition close to a 1:1 ratio of acid to base. helsinki.fifigshare.comacs.org The remarkable stability of the formed guanidinium (B1211019) ion, due to resonance and Y-delocalization of its π-electrons, significantly contributes to the strength of the intermolecular bonds within the cluster. helsinki.fi

When compared to other common atmospheric bases, guanidine demonstrates a superior capacity to enhance particle formation. Research indicates that guanidine is significantly more effective than both the moderately strong base dimethylamine (B145610) and the weak base ammonia (B1221849). copernicus.org

Studies have shown that at similar conditions, guanidine can produce particle formation rates that are up to eight orders of magnitude higher than those facilitated by dimethylamine. helsinki.fifigshare.comnih.gov To achieve a comparable level of particle formation efficiency, the concentration of dimethylamine would need to be more than 2,000 times greater than that of guanidine. helsinki.fifigshare.comnih.gov This vast difference in efficiency highlights the dominant role that a base's strength plays over its atmospheric concentration in thermodynamically driven clustering. copernicus.org Consequently, highly basic compounds like guanidine may be responsible for particle formation events observed in environments with low precursor vapor concentrations. helsinki.fifigshare.com In contrast, less basic but more abundant compounds like ammonia and amines are more likely to be significant in areas with high precursor concentrations. helsinki.fifigshare.com

| Base | Gibbs Free Formation Energy (kcal/mol) | Relative Concentration for Equal Heterodimer Formation |

|---|---|---|

| Guanidine | -20.3 | ~1 |

| Dimethylamine | -13.5 | ~105 |

| Ammonia | -6.8 | ~1010 |

Data sourced from Myllys et al. (2019). copernicus.org This table illustrates the significantly higher thermodynamic stability (more negative Gibbs free energy) of the guanidine-sulfuric acid dimer compared to dimers with dimethylamine and ammonia. It also shows the theoretical concentrations of dimethylamine and ammonia required to achieve the same dimer concentration as guanidine, highlighting guanidine's superior efficiency.

The fundamental interaction driving the stabilization of sulfuric acid clusters by guanidine is proton transfer. In guanidine-sulfuric acid heterodimers, a proton is transferred from the sulfuric acid molecule to the guanidine molecule. copernicus.org This creates a guanidinium cation and a bisulfate anion, which are then held together by strong electrostatic forces. helsinki.ficopernicus.org This is in contrast to weaker bases like ammonia, where no proton transfer occurs in the heterodimer. copernicus.org

As clusters grow, for example to a 2-acid-2-base configuration, two proton transfer reactions take place. copernicus.org The resulting cluster consists of two guanidinium cations and two bisulfate anions, which arrange into a highly stable, symmetrical structure with multiple intermolecular hydrogen bonds. copernicus.orgcopernicus.org This efficient and stable charge separation and the resonance stabilization of the resulting guanidinium ion are key reasons for the extremely low evaporation rates of these clusters, allowing them to grow effectively into larger aerosol particles. helsinki.fifigshare.com

Comparative Analysis of Particle Formation Efficiency with Other Organic Bases

Environmental Fate and Transformation Studies

While guanidine is highly effective in the atmosphere, its journey continues in terrestrial and aquatic ecosystems. Understanding its degradation and the factors influencing the production of related compounds is essential for a complete environmental profile.

Guanidine, a naturally occurring nitrogen-rich compound, can be introduced into the soil through various biological processes, including the breakdown of proteins and specific natural products. copernicus.orgnih.govelifesciences.org Soil microbes have evolved pathways to degrade guanidine and utilize it as a nitrogen source. nih.govgoogle.com

Two primary enzymatic pathways for guanidine degradation in bacteria have been identified:

The Guanidine Carboxylase Pathway : This ATP-dependent pathway involves the carboxylation of guanidine to form carboxyguanidine, which is then deaminated to produce allophanate (B1242929). The allophanate is subsequently hydrolyzed by allophanate hydrolase into ammonia and carbon dioxide. nih.govresearchgate.net

The Guanidinase Pathway : This pathway uses the enzyme guanidinase to hydrolyze guanidine directly into urea (B33335) and ammonium (B1175870). The urea can be further broken down by urease into ammonia and carbon dioxide. researchgate.net This pathway is considered more energy-efficient as it does not require ATP. researchgate.net

Studies have shown that guanidinium, the ion form of guanidine, can be readily biodegraded in aerobic soil, with a significant portion of its carbon being mineralized to carbon dioxide. dtic.mil The rate and extent of this degradation can, however, be influenced by the initial concentration of the compound in the soil. dtic.mil

Guanidine alkaloids are a diverse group of specialized metabolites produced by various organisms, notably marine sponges and cyanobacteria. mdpi.comnih.govnih.gov The production of these compounds is not static and can be influenced by a range of environmental factors.

In the Mediterranean sponge Crambe crambe, the production of polycyclic guanidine alkaloids (PGAs) has been shown to be influenced by seasonal changes and, to a lesser degree, by geography. mdpi.comnih.gov However, short-term, ex-situ experiments did not show significant effects from abiotic factors like temperature and light, suggesting a complex regulatory mechanism. mdpi.comnih.gov

Broader Interactions with the Environmental Nitrogen Cycle

The compound formed from guanidine and sulfuric acid, guanidinium sulfate (B86663), participates in the environmental nitrogen cycle through several key atmospheric and terrestrial processes. Guanidine, a nitrogen-rich compound, enters the environment from both natural and industrial sources. copernicus.orgsemanticscholar.org Natural sources include its formation as a metabolic byproduct of protein breakdown, specifically from the amino acid arginine. copernicus.orgsemanticscholar.orgd-nb.info It has been detected in emissions from natural ecosystems like boreal forest floors. d-nb.info Industrial activities, such as the manufacturing of plastics, flame retardants, and pharmaceuticals, also contribute to its release into the environment. copernicus.orgsemanticscholar.orgresearchgate.net

In the atmosphere, guanidine's high basicity allows it to readily react with acidic compounds like sulfuric acid. copernicus.org This interaction is crucial in atmospheric new-particle formation, a process where gaseous pollutants transform into liquid or solid particles. semanticscholar.orgd-nb.info Guanidine is significantly more effective at stabilizing sulfuric acid clusters than other atmospheric bases such as ammonia and dimethylamine. copernicus.orgd-nb.info This efficiency stems from the strong intermolecular bonds formed between guanidine and sulfuric acid, leading to the creation of stable guanidinium-sulfate aerosol particles. copernicus.org The formation of these particles represents a pathway for the transformation and deposition of atmospheric nitrogen onto terrestrial and aquatic ecosystems.

Once deposited, guanidine and its salts can be integrated into the terrestrial nitrogen cycle. The high nitrogen content of guanidine makes it a potential nitrogen source for organisms. researchgate.net Research has shown that guanidine metabolism was a previously overlooked part of the global nitrogen cycle. nih.gov Recent studies have identified specific bacteria capable of actively importing and assimilating guanidine as a source of nitrogen for growth. nih.gov This microbial consumption of guanidine directly incorporates it into the soil nitrogen pool, making the nitrogen available for other organisms through processes like mineralization, where organic nitrogen is converted to inorganic forms like ammonium. nih.govvisionlearning.com

Detailed research has identified several bacterial strains that can efficiently utilize guanidine. These findings highlight a direct biological pathway for the integration of this atmospherically deposited nitrogen compound into the biosphere.

Table 1: Guanidine-Assimilating Bacteria and Research Findings

| Bacterial Strain | Key Finding | Reference |

|---|---|---|

| Raoultella terrigena str. JH01 | Efficiently utilizes guanidine as a nitrogen source. | nih.gov |

| Erwinia rhapontici str. JH02 | Demonstrates elevated expression of guanidine carboxylase and transport genes in the presence of guanidine. | nih.gov |

| Klebsiella michiganensis str. JH07 | Capable of assimilating guanidine for nitrogen needs. | nih.gov |

The interaction of guanidine with sulfuric acid in the atmosphere facilitates its transport and deposition, and its subsequent assimilation by soil microorganisms illustrates a clear link between atmospheric chemistry and the biogeochemical nitrogen cycle.

Vi. Research Applications in Chemical Synthesis and Materials Science

Precursor Chemistry and Synthetic Intermediates

Guanidinium (B1211019) sulfate (B86663) and its derivatives are fundamental building blocks in chemical synthesis due to the unique properties of the guanidinium group.

The guanidine (B92328) moiety is a key structural feature in several natural and synthetic compounds. In many peptidomimetics, the guanidine group is used to mimic the residue of the natural amino acid arginine, which contains a similar functional group. ineosopen.org This mimicry is crucial in the development of molecules with specific biological interactions. ineosopen.org The synthesis of cyclic guanidine-containing amino acids has been explored as a strategy to create rigidified arginine analogues, which can reduce the loss of torsional entropy upon binding to targets like nucleic acids. cardiff.ac.uk

Guanidinium sulfate is a key intermediate in the production of other important nitrogenous compounds. For instance, it is integral to the synthesis of nitroguanidine (B56551), a compound utilized in propellants and explosives. The process often involves the reaction of guanidine salts with concentrated sulfuric and nitric acids. Furthermore, guanidine derivatives are used in the synthesis of various pharmaceuticals and agrochemicals, such as pesticides and herbicides. ontosight.aismolecule.com The development of novel sulfadiazine (B1682646) guanidyl derivatives for antituberculosis activity highlights its role in medicinal chemistry. researchgate.net